molecular formula C13H11N3OS B11859479 Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]- CAS No. 189011-09-4

Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-

Cat. No.: B11859479
CAS No.: 189011-09-4
M. Wt: 257.31 g/mol
InChI Key: PGLCANXGGBIJCO-UHFFFAOYSA-N
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Description

N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide is a compound that features both indole and thiazole moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two heterocyclic structures in a single molecule makes N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide typically involves the condensation of indole derivatives with thiazole derivatives under specific reaction conditions. One common method involves the reaction of 3-(α-chlorouracil) indoles with thiourea to form 4-(indol-3-yl)thiazole-2-amines, which can then be acylated to produce N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide .

Industrial Production Methods

Industrial production methods for N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide is unique due to its specific combination of indole and thiazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

189011-09-4

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H11N3OS/c1-8(17)15-13-16-12(7-18-13)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3,(H,15,16,17)

InChI Key

PGLCANXGGBIJCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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